molecular formula C19H24O3S2 B15171764 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane CAS No. 922149-28-8

8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane

Cat. No.: B15171764
CAS No.: 922149-28-8
M. Wt: 364.5 g/mol
InChI Key: JEFJAPODZQFGCV-UHFFFAOYSA-N
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Description

8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane is a chemical compound known for its unique structure and properties This compound features a naphthalene group attached to a dioxadithiacyclododecane ring via an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane typically involves the following steps:

    Formation of the Dioxadithiacyclododecane Ring: This step involves the cyclization of appropriate diols and dithiols under controlled conditions to form the 1,4-dioxa-7,10-dithiacyclododecane ring.

    Attachment of the Naphthalene Group: The naphthalene group is introduced through an oxymethyl linkage, often using a naphthalen-2-yl methanol derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the ring structure.

    Substitution: The naphthalene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Such as Lewis acids for facilitating substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Ring Structures: From reduction reactions.

    Substituted Naphthalene Derivatives: From substitution reactions.

Scientific Research Applications

8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane involves its interaction with molecular targets through its functional groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The presence of sulfur and oxygen atoms allows it to participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-7,10-dithiacyclododecane: Lacks the naphthalene group but shares the dioxadithiacyclododecane ring structure.

    Naphthalen-2-yl Methanol: Contains the naphthalene group but lacks the dioxadithiacyclododecane ring.

Uniqueness

8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane is unique due to the combination of the naphthalene group and the dioxadithiacyclododecane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

922149-28-8

Molecular Formula

C19H24O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

8-(naphthalen-2-yloxymethyl)-1,4-dioxa-7,10-dithiacyclododecane

InChI

InChI=1S/C19H24O3S2/c1-2-4-17-13-18(6-5-16(17)3-1)22-14-19-15-23-11-9-20-7-8-21-10-12-24-19/h1-6,13,19H,7-12,14-15H2

InChI Key

JEFJAPODZQFGCV-UHFFFAOYSA-N

Canonical SMILES

C1COCCSC(CSCCO1)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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